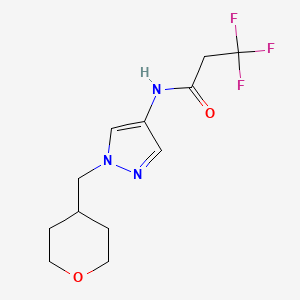![molecular formula C10H16N4O4 B2408506 2-[(2-甲基丙烷-2-基)氧羰基氨基]-2-(1-甲基三唑-4-基)乙酸 CAS No. 1850119-36-6](/img/structure/B2408506.png)
2-[(2-甲基丙烷-2-基)氧羰基氨基]-2-(1-甲基三唑-4-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid is a compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazole ring and a tert-butyl carbamate group
科学研究应用
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
作用机制
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
相似化合物的比较
Similar Compounds
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)propanoic acid
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid is unique due to its specific combination of a triazole ring and a tert-butyl carbamate group. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in different research contexts.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-7(8(15)16)6-5-14(4)13-12-6/h5,7H,1-4H3,(H,11,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKJKWYARVXWHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN(N=N1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2408423.png)
![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)
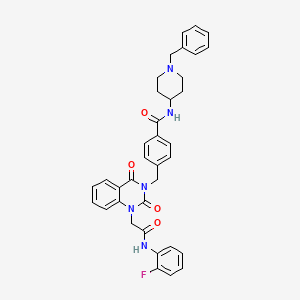
![N,N-Dimethyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2408429.png)
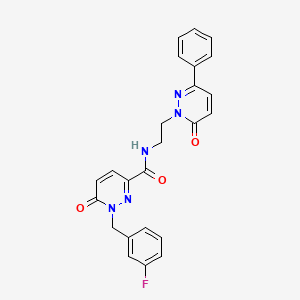
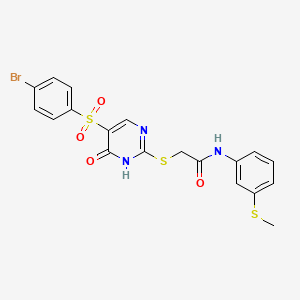
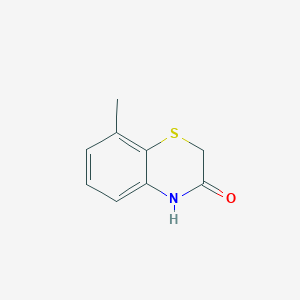
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2408434.png)
![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)
![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)
![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

